molecular formula C25H32N2O4 B13679263 tert-Butyl (R)-6-Amino-2-(Fmoc-amino)hexanoate

tert-Butyl (R)-6-Amino-2-(Fmoc-amino)hexanoate

Cat. No.: B13679263
M. Wt: 424.5 g/mol
InChI Key: DATXIRBCQJWVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate: is a compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. The compound is particularly valuable in the synthesis of peptides and proteins, where it helps in protecting the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of ®-6-aminohexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or pyrrolidine.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling agents like DCC or HATU.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvents like dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc).

    Coupling: DCC or HATU in the presence of bases like N-methylmorpholine (NMM).

Major Products:

    Deprotection: Removal of the Fmoc group yields the free amino compound.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

    Solid-Phase Peptide Synthesis (SPPS): Integral in SPPS for the stepwise assembly of peptides.

Biology and Medicine:

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Facilitates the attachment of peptides to other biomolecules for research and therapeutic purposes.

Industry:

    Pharmaceuticals: Employed in the large-scale production of peptide drugs.

    Biotechnology: Used in the development of diagnostic tools and biosensors.

Mechanism of Action

The primary mechanism of action of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions.

Comparison with Similar Compounds

    tert-Butyl ®-6-Amino-2-(Boc-amino)hexanoate: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    tert-Butyl ®-6-Amino-2-(Cbz-amino)hexanoate: Uses a carbobenzoxy (Cbz) protecting group.

Uniqueness:

    Fmoc Group: The Fmoc group is preferred for its stability and ease of removal under mildly basic conditions, making it more suitable for SPPS compared to Boc and Cbz groups, which require acidic conditions for removal.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

tert-butyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)

InChI Key

DATXIRBCQJWVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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